molecular formula C24H32N4O4 B13780556 9,10-Anthracenedione, 1,4-bis((3-((2-hydroxyethyl)amino)propyl)amino)- CAS No. 65271-79-6

9,10-Anthracenedione, 1,4-bis((3-((2-hydroxyethyl)amino)propyl)amino)-

Cat. No.: B13780556
CAS No.: 65271-79-6
M. Wt: 440.5 g/mol
InChI Key: SIDWSIHMDVGHMD-UHFFFAOYSA-N
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Description

1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione is a heterocyclic organic compound with the molecular formula C24H32N4O4 and a molecular weight of 440.535 g/mol . This compound is known for its unique structure, which includes two hydroxyethylamino groups attached to an anthracene-9,10-dione core. It is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 3-(2-hydroxyethylamino)propylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and various substituted anthracene-9,10-dione compounds .

Scientific Research Applications

1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit enzymes makes it a valuable compound in scientific research and potential therapeutic applications .

Properties

CAS No.

65271-79-6

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

1,4-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione

InChI

InChI=1S/C24H32N4O4/c29-15-13-25-9-3-11-27-19-7-8-20(28-12-4-10-26-14-16-30)22-21(19)23(31)17-5-1-2-6-18(17)24(22)32/h1-2,5-8,25-30H,3-4,9-16H2

InChI Key

SIDWSIHMDVGHMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCNCCO)NCCCNCCO

Origin of Product

United States

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